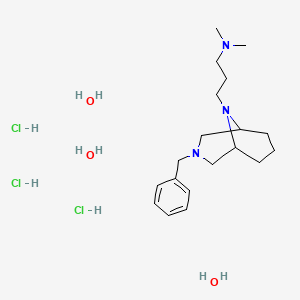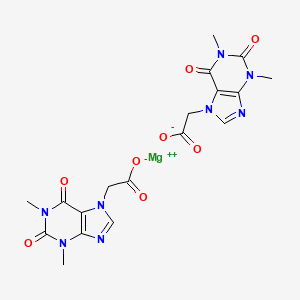
Magnesium 7-theophyllineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 7-theophyllineacetate is a compound that combines magnesium with theophylline, a methylxanthine derivative. Theophylline is known for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . Magnesium, on the other hand, is an essential mineral involved in numerous physiological processes . The combination of these two components results in a compound with potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 7-theophyllineacetate typically involves the reaction of theophylline with magnesium salts under controlled conditions. One common method is to dissolve theophylline in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The raw materials are sourced in bulk, and the reaction conditions are optimized to maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 7-theophyllineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Theophylline moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a wide range of substituted theophylline derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium 7-theophyllineacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Magnesium 7-theophyllineacetate involves the combined effects of magnesium and theophylline. Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator, leading to bronchodilation and anti-inflammatory effects . Magnesium enhances these effects by stabilizing cell membranes, modulating ion channels, and influencing enzyme activities . Together, they target molecular pathways involved in smooth muscle relaxation, inflammation reduction, and improved respiratory function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium citrate: Used as a dietary supplement and laxative.
Magnesium sulfate: Commonly used in medicine for treating eclampsia and as a laxative.
Theophylline: Used as a bronchodilator in respiratory diseases.
Uniqueness
Magnesium 7-theophyllineacetate is unique due to its combined properties of magnesium and theophylline. This combination enhances its therapeutic potential, making it more effective in treating certain conditions compared to its individual components. The synergistic effects of magnesium and theophylline provide a broader range of applications and improved efficacy .
Eigenschaften
CAS-Nummer |
38953-16-1 |
|---|---|
Molekularformel |
C18H18MgN8O8 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
magnesium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/2C9H10N4O4.Mg/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
TYERUTUVDKNUGR-UHFFFAOYSA-L |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


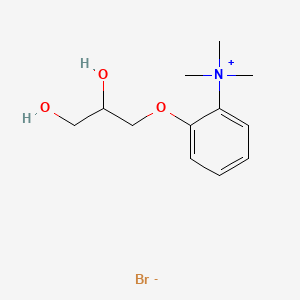
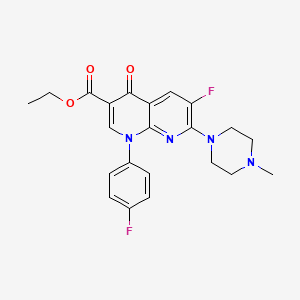
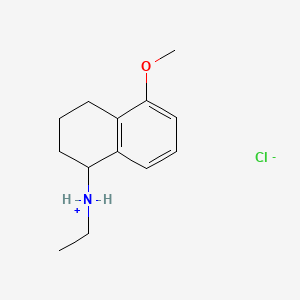
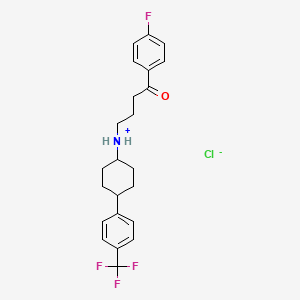
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
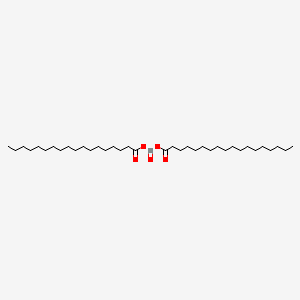
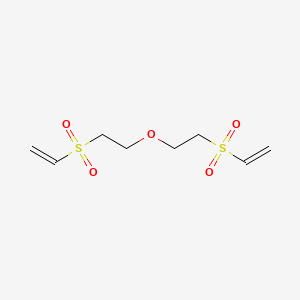
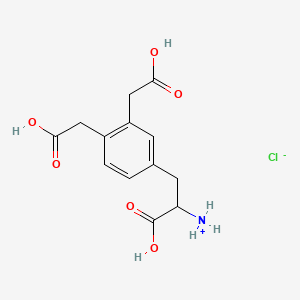
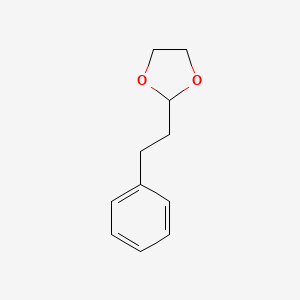

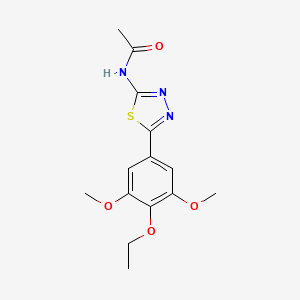

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
